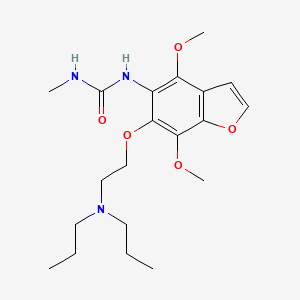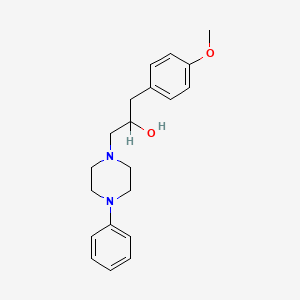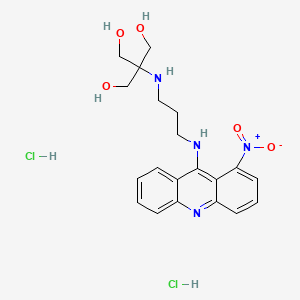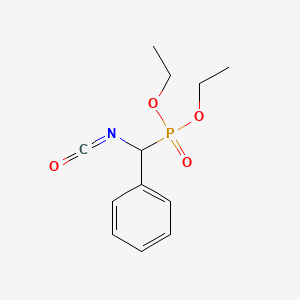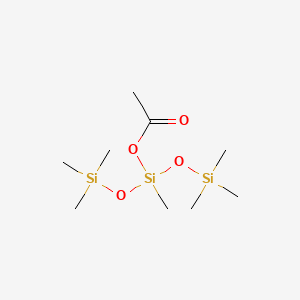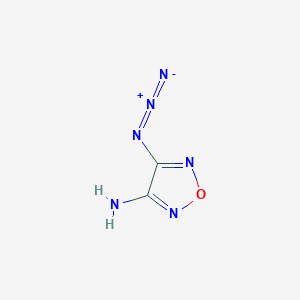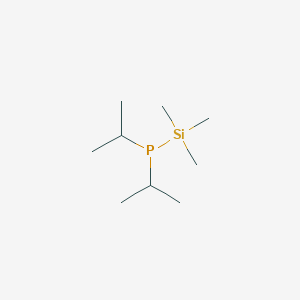
Di(propan-2-yl)(trimethylsilyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(propan-2-yl)(trimethylsilyl)phosphane is a chemical compound that belongs to the class of tertiary phosphines It is characterized by the presence of two isopropyl groups and one trimethylsilyl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(propan-2-yl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagentsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
Scientific Research Applications
Di(propan-2-yl)(trimethylsilyl)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound is studied for its potential role in biological systems, particularly in the development of phosphine-based drugs.
Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of di(propan-2-yl)(trimethylsilyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property allows it to form stable complexes with transition metals, facilitating catalytic reactions. The molecular targets and pathways involved include coordination with metal centers and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the isopropyl groups.
Diphenylphosphine: Contains phenyl groups instead of isopropyl groups.
Uniqueness
Di(propan-2-yl)(trimethylsilyl)phosphane is unique due to the presence of both isopropyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable reagent in synthetic chemistry .
Properties
CAS No. |
76182-05-3 |
|---|---|
Molecular Formula |
C9H23PSi |
Molecular Weight |
190.34 g/mol |
IUPAC Name |
di(propan-2-yl)-trimethylsilylphosphane |
InChI |
InChI=1S/C9H23PSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 |
InChI Key |
NLVFOIYZSCGONS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


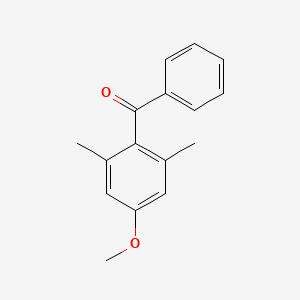
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
